molecular formula C23H23Cl2N5O3 B12175577 N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12175577
M. Wt: 488.4 g/mol
InChI Key: BJKPNOTVRJSCEI-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems, including a pyrido[2,3-d]pyrimidine core, an isoquinoline moiety, and a dichlorophenyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isoquinoline moiety: This step often involves the use of isoquinoline derivatives and coupling reactions.

    Attachment of the dichlorophenyl group: This can be done through nucleophilic substitution reactions using 2,4-dichlorophenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide: shares similarities with other compounds containing pyrido[2,3-d]pyrimidine cores and isoquinoline moieties.

    This compound: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C23H23Cl2N5O3

Molecular Weight

488.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H23Cl2N5O3/c24-14-5-6-17(16(25)9-14)26-21(32)15-10-18(31)27-20-19(15)22(33)29-23(28-20)30-8-7-12-3-1-2-4-13(12)11-30/h1-6,9,15,19-20,23,28H,7-8,10-11H2,(H,26,32)(H,27,31)(H,29,33)

InChI Key

BJKPNOTVRJSCEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3NC4C(C(CC(=O)N4)C(=O)NC5=C(C=C(C=C5)Cl)Cl)C(=O)N3

Origin of Product

United States

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